3-Methoxymethyl isonicotinic acid
Description
3-Methoxymethyl isonicotinic acid (CAS: Not explicitly listed in evidence) is a derivative of isonicotinic acid (4-pyridinecarboxylic acid), where a methoxymethyl (-CH₂-O-CH₃) group is substituted at the 3-position of the pyridine ring. Isonicotinic acid itself is a well-studied compound with applications in pharmaceuticals, coordination chemistry, and materials science .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-(methoxymethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-5-6-4-9-3-2-7(6)8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
RLPBTVBFNJQDHM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CN=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The position and nature of substituents on the pyridine ring significantly influence the electronic environment of isonicotinic acid derivatives:
- 3-Chloro-5-methoxyisonicotinic acid (CID 10487843): The electron-withdrawing chlorine and electron-donating methoxy groups at positions 3 and 5, respectively, create a polarized structure. This increases acidity (pKa ~2.1 for the carboxylic acid group) compared to unsubstituted isonicotinic acid (pKa ~1.8) .
- 3-Methylisonicotinic acid : A simple methyl group at position 3 increases hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability .
Table 1: Key Properties of Isonicotinic Acid Derivatives
*Predicted based on analogs.
Reactivity and Metabolic Pathways
- Hydroxylation and Metabolism : Isonicotinic acid undergoes microbial hydroxylation at positions 2 and 6 to form dihydroxy intermediates, which are further metabolized to succinic acid semialdehyde . The methoxymethyl group in the 3-position may sterically hinder hydroxylation, altering metabolic stability compared to unsubstituted isonicotinic acid.
- Comparison with Isoniazid : Isonicotinic acid hydrazide (isoniazid) is a prodrug metabolized to isonicotinic acid in hepatocytes. Derivatives like this compound may exhibit delayed hydrolysis due to steric effects, as seen in acetylisoniazid studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
